Tetraamminecopper ion
Description
Structure
2D Structure
Properties
CAS No. |
16828-95-8 |
|---|---|
Molecular Formula |
CuH12N4+2 |
Molecular Weight |
131.67 g/mol |
IUPAC Name |
copper;azane |
InChI |
InChI=1S/Cu.4H3N/h;4*1H3/q+2;;;; |
InChI Key |
QKSIFUGZHOUETI-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Cu+2] |
Canonical SMILES |
N.N.N.N.[Cu+2] |
Other CAS No. |
16828-95-8 |
Origin of Product |
United States |
Synthetic Methodologies for Tetraamminecopper Ii Complexes
Laboratory-Scale Synthesis Techniques
The creation of tetraamminecopper(II) complexes in a laboratory setting is a fundamental process, typically involving the reaction of copper(II) salts with aqueous ammonia (B1221849), followed by meticulous crystallization and purification steps.
Standard Aqueous Ammonia Methods from Copper(II) Salts
The most common laboratory synthesis of tetraamminecopper(II) sulfate (B86663) involves the direct reaction of a copper(II) salt, typically copper(II) sulfate pentahydrate, with a concentrated aqueous solution of ammonia. mdpi.commit.edu The initial addition of ammonia to the copper(II) sulfate solution often results in the precipitation of pale blue copper(II) hydroxide (B78521). acs.org However, with the addition of excess ammonia, this precipitate dissolves to form the characteristic deep blue solution of the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. acs.orgresearchgate.net
To ensure a high yield of the tetraamminecopper(II) sulfate monohydrate, it is crucial to use a specific molar ratio of the reactants. A molar ratio of at least 3.5 moles of ammonia to 1.0 mole of copper(II) is recommended to prevent the precipitation of a mixture containing diaminecopper(II) sulfate. researchgate.net The optimal pH for stabilizing the complex is in the range of 10-11.
The progress of the reaction can be visually monitored by the distinct color change from the pale blue of the hydrated copper(II) ion to the intense dark blue-violet of the tetraamminecopper(II) cation. This colorimetric property is often used as a qualitative test for the presence of Cu²⁺ ions in a solution.
Controlled Crystallization and Purification Protocols
Once the deep blue solution of the tetraamminecopper(II) complex is formed, the next critical step is the isolation of the solid compound through crystallization. This is typically induced by reducing the solubility of the complex in the aqueous solution. A common and effective method is the addition of a water-miscible organic solvent, such as ethanol (B145695) or isopropanol, to the reaction mixture. mdpi.commit.edu The addition of the alcohol decreases the polarity of the solvent, causing the ionic complex to precipitate out of the solution as a microcrystalline solid. acs.org
For the formation of larger, well-defined crystals, a slow and controlled crystallization process is preferred. mdpi.com This can be achieved by slowly adding the alcohol or by allowing the saturated solution to cool gradually. acs.orgrsc.org Placing the solution in a boiling water bath and then allowing it to cool slowly to room temperature, followed by refrigeration, can yield beautiful, needle-like crystals. mit.eduacs.orgrsc.org To obtain good quality crystals, it is advisable to transfer the hot, clear solution to a preheated container to avoid rapid precipitation. rsc.org
After crystallization, the product is collected by filtration, often using a Büchner funnel for efficient separation. researchgate.netresearchgate.net The collected crystals are then washed to remove any unreacted starting materials and byproducts. A common washing agent is a small amount of cold ethanol or a mixture of ethanol and water, which effectively removes residual ammonia without dissolving a significant amount of the product. researchgate.netresearchgate.net The purified crystals are then dried, for instance, by pressing them between filter papers or leaving them to air-dry. mit.eduresearchgate.net
| Parameter | Laboratory-Scale Synthesis |
| Copper(II) Salt | Copper(II) sulfate pentahydrate |
| Ammonia Source | Concentrated aqueous ammonia |
| Precipitating Agent | Ethanol or Isopropanol |
| Crystallization Method | Slow cooling, addition of alcohol |
| Purification | Washing with cold ethanol |
Advanced and Industrial Production Approaches
The large-scale synthesis of tetraamminecopper(II) complexes necessitates more advanced and efficient methodologies than those typically employed in a laboratory. These industrial approaches focus on continuous processes, sustainability, and the management of waste streams.
Continuous Flow Reactor Systems for Scaled Synthesis
For industrial-scale production, continuous flow reactor systems offer significant advantages over batch processing. In such a system, solutions of copper(II) sulfate (typically 1–2 M) and ammonia (6–8 M) are continuously pumped and mixed. The reaction is often carried out at an elevated temperature of 50–60°C under pressurized conditions to accelerate the ligand substitution reaction.
Automated pH controllers are crucial in maintaining the alkalinity of the reaction mixture within a pH range of 10–11 to ensure the stability of the tetraamminecopper(II) complex. Following the reaction, the continuous introduction of ethanol into a separate chamber induces the precipitation of the product. The resulting slurry is then fed into a centrifuge to efficiently separate the crystalline tetraamminecopper(II) sulfate from the liquid phase. This continuous process allows for higher throughput and more consistent product quality compared to laboratory-scale batch methods.
| Parameter | Industrial Continuous Flow Synthesis |
| Reactant Concentration | Copper(II) sulfate (1–2 M), Ammonia (6–8 M) |
| Temperature | 50–60°C |
| Pressure | Pressurized conditions |
| pH Control | 10–11 |
| Product Isolation | Centrifugation |
Solvent-Free Synthesis Pathways for Nanoparticle Precursors
Emerging research focuses on environmentally benign synthesis routes, including solvent-free methods for preparing precursors for copper-containing nanoparticles. While not a direct synthesis of the tetraamminecopper(II) ion itself, related copper-amine complexes can be synthesized without solvents to serve as precursors. For instance, tetra(imidazole)copper(II) nitrate (B79036) has been prepared through a melting-assisted solvent-free synthesis, where copper nitrate is melted with imidazole. mdpi.com The thermal decomposition of such complexes can then yield copper oxide nanoparticles. mdpi.com
Another approach involves the thermal decomposition of an oleylamine-coordinated copper oxalate (B1200264) complex in the absence of a traditional solvent to produce monodisperse copper nanoparticles. rsc.org These solvent-free methods align with the principles of green chemistry by reducing volatile organic compound emissions and simplifying the purification process. The tetraamminecopper(II) ion itself is a precursor in the synthesis of high-concentration copper nanoparticles for applications like screen-printable conductive pastes. researchgate.net
Byproduct Recovery and Waste Stream Management
A critical aspect of industrial chemical production is the effective management of byproducts and waste streams to enhance economic viability and minimize environmental impact. In the synthesis of tetraamminecopper(II) sulfate, the primary byproduct is the mother liquor containing unreacted ammonia, ethanol, and dissolved copper complexes.
Waste stream valorization strategies can be implemented to recover these components. For example, spent etching solutions from printed circuit board manufacturing, which contain copper(II), ammonia, and ammonium (B1175870) salts, can be utilized as a source for the synthesis of tetraamminecopper(II) sulfate monohydrate. researchgate.net This approach not only provides a cost-effective source of raw materials but also addresses the disposal of toxic industrial waste. researchgate.net General principles of waste management, such as source reduction, reuse, and recycling, are applicable. researchgate.net The recovery of materials from waste streams is a key component of moving towards a circular bioeconomy. mdpi.com Efficient utilization of by-products directly impacts the economic and environmental sustainability of the production process. nih.gov
Precursor Roles in the Synthesis of Related Copper Complexes and Materials
The tetraamminecopper(II) ion, typically in the form of its salt, is a versatile and valuable precursor in the synthesis of a range of other copper-containing compounds and materials. ontosight.ai Its utility stems from the lability of the ammonia ligands, which can be readily displaced by other ligands, and the ease with which the complex can be decomposed to yield copper-based materials like oxides and nanoparticles. 161.139.21ontosight.ai
The complex serves as a starting point for preparing other coordination complexes. For instance, tetraamminecopper(II) sulfate can be used to synthesize bis(ethylenediamine)copper(II) sulfate. 161.139.21 The tetraamminecopper(II) cation is also a key component in the preparation of more complex materials, such as copper manganese oxides. mdpi.commdpi.com The solid-state decomposition of salts like tetraamminecopper(II) permanganate (B83412) provides a low-temperature route to catalytically active spinel materials. mdpi.com This method relies on a quasi-intramolecular redox reaction between the ammonia ligands and the permanganate anion. mdpi.com
Furthermore, the tetraamminecopper(II) complex is widely employed in materials science for the fabrication of copper-based nanomaterials. ontosight.ai It can be used to generate copper nanoparticles and copper oxide (CuO and Cu₂O) nanomaterials. 161.139.21researchgate.net For example, copper oxide nanoparticles (CuO-NPs) can be synthesized through a simple and efficient solid-state thermal decomposition of tetraamminecopper(II) sulfate. 161.139.21 The complex can also be formed in situ during the synthesis of copper sulfide (B99878) nanoparticles, where it reacts with a sulfur source.
The conditions under which the tetraamminecopper(II) precursor is treated have a significant impact on the final product's characteristics, such as composition, crystal structure, and crystallite size.
Research Findings on Tetraamminecopper(II) as a Precursor
Detailed studies have demonstrated the role of tetraamminecopper(II) complexes as precursors for advanced materials, particularly copper manganese oxides (CMO). The decomposition of tetraamminecopper(II) permanganate, Cu(NH₃)₄₂, serves as a prime example of its utility. The reaction conditions, including the solvent and subsequent heat treatment, are critical in determining the properties of the resulting oxide material. mdpi.comnih.gov
For instance, the decomposition of the permanganate precursor in different solvents like chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄) leads to amorphous copper manganese oxide and ammonium nitrate mixtures. mdpi.com The thermal treatment of these intermediate products dictates the final crystalline phases. Research has shown that the presence or absence of ammonium nitrate during annealing significantly influences the final composition and crystallinity of the copper manganese oxide product. nih.gov When the amorphous precursor formed in CCl₄ is washed to remove ammonium nitrate and then annealed at 500 °C, it yields a mixture of (Cu,Mn)Mn₂O₄ (spinel) and (Cu,Mn)₂O₃ (bixbyite) phases with crystallite sizes of approximately 80 nm. nih.gov In contrast, when ammonium nitrate is not removed, annealing at 300 °C produces a mix of nanocrystalline spinel (∼40 nm) and hausmannite (∼35 nm) phases. nih.gov
This precursor methodology is advantageous for creating catalytically active materials. The solution-phase synthesis of spinel precursors, which can involve the use of [tetraamminecopper(II)] hydroxide as a precipitating agent, ensures a uniform distribution of copper and manganese ions, allowing for transformation into monophase spinels at lower temperatures (above 250 °C) compared to traditional solid-state reactions. mdpi.com
The table below summarizes key research findings on the use of tetraamminecopper(II) complexes as precursors.
Table 1: Synthesis of Copper-Based Materials from Tetraamminecopper(II) Precursors
| Precursor | Reaction Conditions | Resulting Material/Complex | Key Research Finding |
|---|---|---|---|
| Tetraamminecopper(II) sulfate | Solid-state thermal decomposition | Copper oxide nanoparticles (CuO-NPs) | Provides a simple, efficient, and inexpensive method for producing CuO nanoparticles. 161.139.21 |
| Tetraamminecopper(II) permanganate | Decomposition in CCl₄ at 77°C, washed to remove NH₄NO₃, annealed at 500°C | (Cu,Mn)Mn₂O₄ (spinel) and (Cu,Mn)₂O₃ (bixbyite) mixture | Produces a mixed-phase material with crystallite sizes of ~80 nm for both phases. nih.gov |
| Tetraamminecopper(II) permanganate | Decomposition in CCl₄ at 77°C, not washed, annealed at 300°C | (Cu,Mn)Mn₂O₄ (spinel) and (Cu,Mn)₃O₄ (hausmannite) mixture | The presence of NH₄NO₃ leads to different phases with smaller crystallite sizes (~40 nm and ~35 nm). nih.gov |
| Tetraamminecopper(II) ion | Reaction with a sulfur source | Copper sulfide nanoparticles | The complex can be formed in situ to act as the copper source for nanoparticle synthesis. |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Tetraamminecopper(II) ion |
| Tetraamminecopper(II) sulfate |
| Tetraamminecopper(II) chloride |
| Copper(II) sulfate |
| Ammonia |
| Bis(ethylenediamine)copper(II) sulfate |
| Copper oxide |
| Cuprous oxide |
| Copper sulfide |
| Tetraamminecopper(II) permanganate |
| Copper manganese oxide |
| Chloroform |
| Carbon tetrachloride |
| Ammonium nitrate |
| (Cu,Mn)Mn₂O₄ (spinel) |
| (Cu,Mn)₂O₃ (bixbyite) |
| (Cu,Mn)₃O₄ (hausmannite) |
| [Tetraamminecopper(II)] hydroxide |
Elucidation of Coordination Chemistry and Electronic Structure
Complex Formation Equilibria and Stability Constants
The formation of the tetraamminecopper(II) ion in an aqueous solution is not a single-step process but rather a series of equilibria. libretexts.orglibretexts.org The stability of the final complex is quantified by its stability constant, which provides insight into the strength of the metal-ligand interactions.
Stepwise Ligand Substitution Mechanisms in Aqueous Systems
In an aqueous environment, the copper(II) ion exists as the hydrated ion, [Cu(H₂O)₆]²⁺. libretexts.org The formation of the tetraamminecopper(II) ion proceeds through a stepwise substitution of the water ligands by ammonia (B1221849) molecules. libretexts.orglibretexts.org Each substitution step has its own equilibrium constant (K₁, K₂, K₃, K₄). libretexts.org
| Stepwise Formation Reactions | Stepwise Formation Constants (log K) |
| [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | K₁ |
| [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | K₂ |
| [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | K₃ |
| [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | K₄ |
| Overall Reaction | log β₄ = log(K₁K₂K₃K₄) = 13.1 issr.edu.kh |
This table outlines the sequential replacement of water ligands by ammonia ligands in the formation of the tetraamminecopper(II) ion, along with the associated equilibrium constants.
Influence of Chelate Effect and Ligand Type on Complex Stability
The stability of a copper(II) complex is significantly influenced by the nature of the ligands. The chelate effect describes the enhanced stability of complexes formed with polydentate ligands (ligands that can form multiple bonds with the metal ion) compared to those with an equivalent number of monodentate ligands. sparkl.meresearchgate.netclassnotes.org.in For instance, a complex with a bidentate ligand like ethylenediamine (B42938) is more stable than the tetraamminecopper(II) ion. ijses.com This increased stability is due to favorable thermodynamic factors, primarily a significant increase in entropy. researchgate.net
The stability of copper(II) complexes also depends on the donor atom of the ligand. classnotes.org.in Generally, for a given metal ion, the stability of the complex increases with the basicity of the ligand. classnotes.org.in
| Copper(II) Complex | Ligand Type | Overall Stability Constant (log β) |
| [Cu(NH₃)₄]²⁺ | Monodentate | 13.1 issr.edu.kh |
| [Cu(en)₂]²⁺ | Bidentate (Chelate) | ~20 |
| [Cu(EDTA)]²⁻ | Hexadentate (Chelate) | 18.8 issr.edu.kh |
This interactive table compares the stability constants of copper(II) complexes with different types of ligands, illustrating the chelate effect.
Geometrical Isomerism and Structural Dynamics
The tetraamminecopper(II) ion exhibits different geometries depending on its physical state (solid or solution) and the surrounding environment. This structural flexibility is a key aspect of its chemistry.
Square Planar, Distorted Octahedral, and Square Pyramidal Geometries in Solid State
In the solid state, the geometry of the tetraamminecopper(II) ion is influenced by the counter-ion and the presence of any solvent molecules in the crystal lattice. koreascience.kr
Square Planar: While often depicted as square planar, a perfect square planar geometry is less common. quora.comresearchgate.netresearchgate.net
Distorted Octahedral: Due to the Jahn-Teller effect, a d⁹ ion like Cu(II) often exhibits a distorted octahedral geometry. echemi.com In many of its salts, the copper(II) ion is coordinated to four ammonia molecules in a plane and two other ligands (like water or anions) in the axial positions, resulting in an elongated octahedron. koreascience.krechemi.com
Square Pyramidal: In some crystal structures, such as in tetraamminecopper(II) sulfate (B86663) monohydrate, the complex cation is [Cu(NH₃)₄(H₂O)]²⁺, which adopts a square pyramidal geometry. wikipedia.orgscribd.com X-ray crystallography has determined the Cu-N bond lengths to be approximately 210 pm and the Cu-O bond length to be about 233 pm in this compound. wikipedia.org
| Compound | Geometry | Cu-N Bond Length (pm) | Axial Ligand & Bond Length (pm) |
| Cu(NH₃)₄₂ | Distorted Octahedral | ~200-206 | NO₃⁻ |
| [Cu(NH₃)₄]SO₄·H₂O | Square Pyramidal | ~210 wikipedia.org | H₂O, ~233 wikipedia.org |
| Cu(NH₃)₄₂ | Square Planar | ~201-202 | - |
This interactive table presents the different geometries and bond lengths of the tetraamminecopper(II) ion in various solid-state compounds.
Solution-Phase Structural Variability and Dynamic Equilibria
In aqueous solution, the structure of the tetraamminecopper(II) ion is dynamic. koreascience.kr There is a rapid and variable equilibrium between different coordinated species. sparkl.mekoreascience.krrsc.org X-ray diffraction studies on ammoniacal aqueous solutions of copper(II) chloride have suggested the presence of a distorted octahedral complex where the equatorial Cu-N bond distance is 1.93 Å, and the axial positions are occupied by either ammonia or water molecules at a distance of 2.30 Å. oup.com Other studies also point to the existence of five-coordinate square pyramidal and six-coordinate distorted octahedral species in dynamic equilibrium. koreascience.kr The presence of these different species is influenced by factors such as temperature and the concentration of ammonia. researchgate.net
Cu-N and Cu-O Bond Length Analysis
The geometry of the tetraamminecopper(II) ion, particularly in its hydrated solid-state forms like tetraamminecopper(II) sulfate monohydrate ([Cu(NH₃)₄(H₂O)]SO₄), has been extensively studied using X-ray crystallography. These studies reveal a structure that is not a simple square plane but rather a square pyramidal or tetragonally distorted octahedron. wikipedia.orgquora.com This distortion is a direct consequence of the Jahn-Teller effect, which affects degenerate electronic states in non-linear molecules. echemi.comstackexchange.com
In the solid state, the complex cation is more accurately described as tetraammineaquacopper(II), [Cu(NH₃)₄(H₂O)]²⁺, where four ammonia molecules form a square plane around the copper(II) ion, and one water molecule occupies an axial position, resulting in a square pyramidal geometry. wikipedia.orgyoutube.com The bond lengths reflect this distorted structure. The four equatorial copper-nitrogen (Cu-N) bonds are significantly shorter and stronger than the axial copper-oxygen (Cu-O) bond.
X-ray diffraction studies on ammoniacal aqueous solutions of copper(II) chloride have determined the equatorial Cu-N bond distance to be approximately 2.03 Å (203 pm), with the two axially coordinated water molecules at a longer distance of 2.33 Å (233 pm). oup.com Crystallographic data for tetraamminecopper(II) sulfate monohydrate report the Cu-N bond lengths to be around 210 pm and the axial Cu-O bond length as 233 pm. wikipedia.org Other studies have reported Cu-N bond lengths in the range of 2.04 Å to 2.06 Å. This elongation of the axial ligand bond is a characteristic structural feature of Jahn-Teller distorted Cu(II) complexes. stackexchange.com
Table 1: Representative Bond Lengths in Tetraammineaquacopper(II) Ion
| Bond Type | Method | Reported Bond Length (pm) | Source(s) |
| Equatorial Cu-N | X-ray Crystallography | ~210 | wikipedia.org |
| Equatorial Cu-N | X-ray Diffraction (solution) | 203 | oup.com |
| Equatorial Cu-N | X-ray Crystallography | 204-206 | |
| Axial Cu-O | X-ray Crystallography | 233 | wikipedia.org |
| Axial Cu-O | X-ray Diffraction (solution) | 233 | oup.com |
Electronic Structure and Bonding Characteristics
The electronic properties of the tetraamminecopper(II) ion are dictated by the d⁹ electron configuration of the central Cu²⁺ ion. stackexchange.comquora.com In a hypothetical, perfectly octahedral field, the five d-orbitals would split into a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (e_g: d_z², d_x²-y²). libretexts.org For a d⁹ ion, the electronic configuration would be (t₂g)⁶(e_g)³, resulting in a degenerate ground state, which is unstable according to the Jahn-Teller theorem. crystalls.info
The four ammonia (NH₃) molecules are considered strong-field ligands that cause a significant energy gap (Δ) between the d-orbitals. libretexts.orggauthmath.com The resulting energy level diagram for the distorted octahedral (effectively square pyramidal) geometry places the single unpaired electron in the highest energy d_x²-y² orbital. stackexchange.comstackexchange.com This electronic arrangement is the primary reason for the complex's characteristic properties, including its geometry and paramagnetism.
The d⁹ configuration of the tetraamminecopper(II) ion leaves it with one unpaired electron. quora.comscribd.com Consequently, the complex is paramagnetic. quora.comnumberanalytics.com The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula μ_so = √n(n+2), where n is the number of unpaired electrons. For n=1, the calculated magnetic moment is √3 ≈ 1.73 Bohr Magnetons (BM). quora.comdoubtnut.com Experimental values are generally in close agreement with this theoretical prediction, with reported values around 1.73 to 1.84 BM. scribd.com
Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like the tetraamminecopper(II) ion. nsu.rulibretexts.org The ESR spectrum provides detailed information about the electronic environment of the unpaired electron through the g-factor. For tetragonally distorted copper(II) complexes, the g-tensor is anisotropic, meaning its value depends on the orientation of the complex in the magnetic field, characterized by g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis). rsc.org For tetraamminecopper(II) permanganate (B83412), a related complex with a square-planar copper environment, the ESR g-factors have been reported as g_zz (g∥) = 2.273 and g_xx = g_yy (g⊥) = 2.090. mdpi.com These values are typical for Cu(II) ions in a tetragonal environment and provide insight into the covalent character of the metal-ligand bonds. rsc.orgmdpi.com
Table 2: Spectroscopic and Magnetic Data for Tetraamminecopper(II) Ion
| Property | Symbol | Value | Source(s) |
| Number of Unpaired Electrons | n | 1 | quora.comscribd.com |
| Magnetic Behavior | - | Paramagnetic | numberanalytics.com |
| Magnetic Moment (spin-only) | μ_so | ~1.73 BM | quora.comdoubtnut.com |
| Magnetic Moment (experimental) | μ_eff | 1.84 BM | |
| ESR g-factor (parallel) | g∥ (g_zz) | 2.273 | mdpi.com |
| ESR g-factor (perpendicular) | g⊥ (g_xx, g_yy) | 2.090 | mdpi.com |
Advanced Spectroscopic Characterization Techniques
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique for probing the electronic structure of the tetraamminecopper(II) ion. The vibrant deep blue-violet color of the complex in solution is a direct consequence of the absorption of light in the visible region of the electromagnetic spectrum. quora.com This absorption is primarily attributed to electronic transitions between the d-orbitals of the central copper(II) ion, which are split in energy by the electrostatic field of the four ammonia (B1221849) ligands.
The Cu(II) ion has a d⁹ electron configuration. In the presence of the strong ligand field of ammonia, the degeneracy of the d-orbitals is lifted, leading to the possibility of d-d transitions. quora.com These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.org For the tetraamminecopper(II) ion, a broad absorption band is typically observed in the visible region, with a maximum absorption wavelength (λmax) around 600-606 nm. researchgate.net This absorption corresponds to the energy required to promote an electron across the ligand field splitting energy.
In addition to d-d transitions, which are relatively weak, more intense charge transfer (CT) transitions can also occur. libretexts.org These involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. libretexts.org Specifically, ligand-to-metal charge transfer (LMCT) transitions can take place where an electron from a ligand-based orbital is excited to a metal-based orbital. libretexts.org
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
| d-d Transitions | ~600-606 | < 1,000 L mol⁻¹ cm⁻¹ | Excitation of an electron between the split d-orbitals of the Cu(II) ion. quora.comlibretexts.org |
| Charge Transfer (CT) | Higher energy (UV region) | > 1,000 L mol⁻¹ cm⁻¹ | Electron transfer between metal and ligand orbitals. libretexts.org |
Interactive data table based on the data in the text.
Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination and Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the coordination of the ammonia ligands to the copper(II) ion and the presence of other functional groups. These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and molecular symmetry. researchgate.nethoriba.com
FTIR Spectroscopy:
FTIR spectroscopy is particularly useful for identifying the functional groups present in a compound. In the context of tetraamminecopper(II) complexes, FTIR spectra can confirm the coordination of ammonia molecules. gac.edu The N-H stretching vibrations of the coordinated ammonia ligands typically appear in the region of 3200-3400 cm⁻¹. The presence of the sulfate (B86663) anion in tetraamminecopper(II) sulfate is indicated by strong absorption bands corresponding to the S-O stretching vibrations.
Raman Spectroscopy:
A comparative analysis of the vibrational spectra of different tetraamminecopper(II) salts can reveal the influence of the counter-ion on the complex. For instance, studies on tetraamminecopper(II) nitrate (B79036) and perchlorate (B79767) have utilized infrared spectrometry to aid in their characterization. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Cu(II) Electronic Environment
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying species with unpaired electrons, such as the copper(II) ion in the tetraamminecopper(II) complex. quantum-machines.conumberanalytics.com The Cu(II) ion has one unpaired electron in its 3d shell, making it an ideal candidate for ESR studies.
The ESR spectrum provides detailed information about the electronic environment of the paramagnetic center. numberanalytics.com The key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is a measure of the interaction of the unpaired electron's magnetic moment with the external magnetic field and is sensitive to the local electronic environment. ciqtekglobal.com The hyperfine coupling constant arises from the interaction of the electron spin with the nuclear spin of the copper atom and any coordinated nitrogen atoms from the ammonia ligands.
For the tetraamminecopper(II) ion, the ESR spectrum typically exhibits axial symmetry, indicating a tetragonal or square-planar geometry around the copper ion. researchgate.net The analysis of the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) can provide insights into the nature of the copper-ligand bonding and the degree of covalency. Correlations between the electronic parameters A∥ and g∥ have been used to suggest that the copper in amine-treated wood is complexed with three or four nitrogen atoms from the amine ligands. researchgate.net
X-ray Diffraction (XRD) Studies for Solid-State Structural Elucidation and Crystallographic Analysis
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the tetraamminecopper(II) ion, single-crystal XRD studies have been instrumental in elucidating its solid-state structure and providing detailed crystallographic information.
XRD analysis of tetraamminecopper(II) sulfate monohydrate has confirmed that the complex cation is actually [Cu(NH₃)₄(H₂O)]²⁺, with a square pyramidal geometry. quora.com The four ammonia ligands occupy the corners of the square base, and a water molecule is located at the apex. The Cu-N bond lengths are approximately 2.10 Å, while the Cu-O bond length is around 2.33 Å. quora.com
A survey of the Cambridge Crystallographic Data Centre (CCDC) reveals a variety of crystal structures for compounds containing the [Cu(NH₃)₄]²⁺ cation, with different counter-anions and solvent molecules. researchgate.net These studies show that the coordination geometry around the copper(II) ion can vary, including square planar, square pyramidal, and distorted octahedral arrangements. koreascience.kr For example, the crystal structure of tetraamminecopper(II) nitrate has also been determined, contributing to the understanding of its thermal decomposition behavior. oup.combibliotekanauki.pl The Cu-N bond distances in this complex were found to be 2.008 Å and 2.03 Å for two different pairs of ammonia molecules. oup.com
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [Cu(NH₃)₄]SO₄·H₂O | Orthorhombic | Pnma | Square pyramidal [Cu(NH₃)₄(H₂O)]²⁺ cation. quora.com | quora.com |
| Cu(NH₃)₄₂ | Orthorhombic | Pnma | Distorted octahedral geometry. | bibliotekanauki.pl |
| Cu(NH₃)₄₂ | Triclinic | P-1 | Isomorphic with other tetraammine complexes. mdpi.com | mdpi.com |
Interactive data table based on the data in the text.
Other Characterization Methodologies
In addition to the primary spectroscopic techniques, several other analytical methods are employed to fully characterize the tetraamminecopper(II) ion and its compounds.
Conductivity Measurements: Molar conductivity measurements of solutions containing the tetraamminecopper(II) ion can provide information about the number of ions present in the solution. For instance, conductivity tests on tetraamminecopper(II) sulfate have shown that it ionizes into two ions in solution, consistent with the formula [Cu(NH₃)₄]²⁺ and SO₄²⁻. scribd.com
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of tetraamminecopper(II) salts. tandfonline.com For example, the thermal decomposition of tetraamminecopper(II) nitrate has been studied, revealing a multi-step process involving the loss of ammonia molecules followed by the decomposition of the remaining copper nitrate to copper(II) oxide. oup.com The kinetics of these decomposition reactions can also be evaluated. oup.com
Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For newly synthesized tetraamminecopper(II) complexes, elemental analysis is crucial for confirming the empirical formula and ensuring the purity of the sample. researchgate.netderpharmachemica.com
Reaction Mechanisms and Chemical Reactivity
Ligand Exchange Kinetics and Mechanisms
The formation and substitution reactions of the tetraamminecopper(II) ion are classic examples of ligand exchange in coordination chemistry. In aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The formation of the tetraamminecopper(II) complex is a stepwise process where ammonia (B1221849) molecules, being stronger Lewis bases, displace the coordinated water molecules. stackexchange.com This process is rapid, indicating that the complex is labile. umb.edu
This equilibrium is established through a series of four sequential steps, each with its own formation constant (K). The water molecules are typically omitted from the equilibrium expressions for simplicity. libretexts.orglibretexts.org The successive stability constants generally decrease as more ammonia ligands are added. umb.eduscribd.com
Table 1: Stepwise Formation Constants for [Cu(NH₃)₄]²⁺ at 298 K
| Step | Reaction | Stepwise Formation Constant (K) |
|---|---|---|
| 1 | [Cu(H₂O)₆]²⁺ + NH₃ ⇌ [Cu(NH₃)(H₂O)₅]²⁺ + H₂O | K₁ ≈ 2 x 10⁴ |
| 2 | [Cu(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + H₂O | K₂ ≈ 4 x 10³ |
| 3 | [Cu(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Cu(NH₃)₃(H₂O)₃]²⁺ + H₂O | K₃ ≈ 1 x 10³ |
| 4 | [Cu(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + H₂O | K₄ ≈ 2 x 10² |
Source: umb.edulibretexts.orgscribd.com
Redox Chemistry and Electron Transfer Mechanisms
The tetraamminecopper(II) ion can participate in redox reactions, acting as an oxidizing agent where the Cu(II) center is reduced to Cu(I) or Cu(0). The standard reduction potential for the reduction of the complex to copper metal is -0.05 V. chemister.ru
Reaction: [Cu(NH₃)₄]²⁺ + 2e⁻ → Cu(s) + 4NH₃ Standard Potential (E°): -0.05 V chemister.ru
Electron transfer reactions involving metal complexes can proceed through two primary mechanisms: outer-sphere and inner-sphere. umb.eduyork.ac.uk
Outer-Sphere Mechanism: In this mechanism, the coordination spheres of both the reductant and oxidant remain intact during the electron transfer. The electron tunnels from one complex to the other. These reactions are often very fast. umb.edu
Inner-Sphere Mechanism: This pathway involves the formation of a bridged intermediate where a ligand is shared between the two metal centers. This requires at least one of the complexes to be labile enough to allow a ligand to be substituted to form the bridge. scribd.comyork.ac.uk
A notable redox reaction occurs between tetraamminecopper(II) permanganate (B83412), Cu(NH₃)₄₂, where an unusual intramolecular redox reaction happens upon heating. sciencemadness.orgmdpi.com Instead of a simple decomposition, the permanganate anion oxidizes the ammonia ligands. sciencemadness.orgmdpi.com
Hydrolysis and Thermal Decomposition Pathways
The stability of the tetraamminecopper(II) ion is pH-dependent. In acidic solutions, the complex decomposes because the ammonia ligands are protonated to form ammonium (B1175870) ions (NH₄⁺), shifting the ligand exchange equilibrium back towards the aquated copper(II) ion. atlas.orgrsc.org
Hydrolysis: The complex tends to hydrolyze upon standing in moist air or when dissolved in water, releasing ammonia and potentially forming copper(II) hydroxide (B78521) precipitates if the pH is sufficiently high. wikipedia.orgresearchgate.net A solid/gas phase ligand exchange between ammonia and water has been observed when [Cu(NH₃)₄]MoO₄ is exposed to moisture, forming [Cu(NH₃)(H₂O)₃]MoO₄. acs.orgnih.gov
Thermal Decomposition: The thermal stability of tetraamminecopper(II) salts depends on the counter-anion.
Tetraamminecopper(II) sulfate (B86663) ([Cu(NH₃)₄]SO₄·H₂O): When heated, it begins to lose ammonia at around 120°C. chemicalbook.com More extensive thermal decomposition studies show that in an inert nitrogen atmosphere, the final products can include copper(I) sulfide (B99878), while in air, copper(II) oxide is formed. oup.com The decomposition often proceeds in steps, involving the loss of water and then ammonia molecules.
Tetraamminecopper(II) permanganate (Cu(NH₃)₄₂): This compound undergoes a unique solid-phase intramolecular redox reaction at temperatures below 100°C. sciencemadness.org This process leads to the formation of copper manganese oxides and ammonium nitrate (B79036), rather than a stepwise loss of ammonia. sciencemadness.orgmdpi.com
Table 2: Decomposition Products of Tetraamminecopper(II) Salts
| Compound | Condition | Decomposition Products |
|---|---|---|
| [Cu(NH₃)₄]SO₄ | Heating in air | Copper(II) oxide (CuO) |
| [Cu(NH₃)₄]SO₄ | Heating in nitrogen | Copper(I) sulfide (Cu₂S), carbonaceous product |
| Cu(NH₃)₄₂ | Heating in solid phase | Copper manganese oxides (e.g., CuMn₂O₄), Ammonium nitrate (NH₄NO₃) |
Reactivity with Specific Anions and Chemical Reagents
The tetraamminecopper(II) ion reacts with various chemical reagents, often through ligand substitution or redox pathways.
Acids: As mentioned, strong acids protonate the ammonia ligands, causing the complex to decompose and release the aquated copper(II) ion. rsc.org [Cu(NH₃)₄]²⁺(aq) + 4 H⁺(aq) → Cu²⁺(aq) + 4 NH₄⁺(aq)
Chloride Ions (Cl⁻): In the presence of high concentrations of chloride ions (e.g., from concentrated hydrochloric acid), the ammonia ligands are replaced to form the yellow-green tetrachlorocuprate(II) ion, [CuCl₄]²⁻. chemguide.co.uk [Cu(NH₃)₄]²⁺(aq) + 4 Cl⁻(aq) → [CuCl₄]²⁻(aq) + 4 NH₃(aq)
Hydroxide Ions (OH⁻): The addition of excess strong base, like sodium hydroxide, can displace the ammonia ligands and precipitate pale blue copper(II) hydroxide, Cu(OH)₂.
Permanganate Ions (MnO₄⁻): The permanganate ion acts as a strong oxidizing agent. In solution, Cu(NH₃)₄₂ gradually decomposes to form manganese dioxide (MnO₂). mdpi.comresearchgate.netpreprints.org In the solid state, heating leads to an intramolecular redox reaction. sciencemadness.orgmdpi.com
Hydrogen Sulfide (H₂S): This reagent reacts to precipitate copper(II) sulfide (CuS). chemister.ru [Cu(NH₃)₄]SO₄ + 3H₂S → CuS + (NH₄)₂SO₄ + 2NH₄HS + H₂O chemister.ru
Hydrogen Peroxide (H₂O₂): The tetraamminecopper(II) complex, particularly when supported on materials like tin phosphate (B84403), can act as a catalyst for the decomposition of hydrogen peroxide.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (Theroetical and Computational Chemistry of Cu Nh3 4 Oh2), are pivotal in elucidating the electronic structure and predicting the reactivity of the tetraamminecopper(II) ion. These methods offer a balance between computational cost and accuracy for transition metal systems.
Studies have employed DFT to investigate the ground state properties of copper(II)-ammine complexes. For instance, investigations into the interactions of the Cu(II) cation in a mixed ammonia-water ligand field have been performed using DFT at the B3PW91/6-31+G(d) level of theory for geometry optimization, with single-point energy calculations using the B3LYP/6-311++G(2df,2pd) basis set to determine stabilization energies. researchgate.net These calculations consistently show that for Cu(II), four-coordinated complexes are the most stable, with ammonia (B1221849) molecules showing a strong preference for occupying the first solvation shell over water molecules. researchgate.net This preference is attributed to the fact that the more polarizable ammonia molecules exhibit a greater electron-donating capability than water, leading to stronger bonds with the copper center. researchgate.net
The reactivity of the complex is also informed by these calculations. The computed electronic structure helps in understanding ligand exchange processes and the complex's role in reactions such as the oxidation of other species. For example, in the [tetraamminecopper(II)] permanganate (B83412) system, the oxidation of ammonia ligands is a key reactive pathway. researchgate.net Theoretical calculations can model the intermediates and transition states involved in such redox reactions. The stability of the complex, a key factor in its reactivity, is often quantified by formation constants (K_f), which can be understood through the principles of ligand field theory and the chelate effect where applicable. The high stability of the tetraamminecopper(II) ion is a result of the strong coordinate bonds between the copper(II) ion and the four ammonia ligands.
Natural Population Analysis (NPA) is another quantum chemical tool used to analyze the charge distribution within the complex. These analyses reveal the extent of charge transfer from the ammonia ligands to the copper(II) ion, providing a quantitative measure of the covalent character of the Cu-N bonds.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of the tetraamminecopper(II) ion in solution. These simulations model the movement of atoms over time, providing a detailed picture of the complex's interactions with solvent molecules.
To accurately model the solution-phase behavior, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) molecular dynamics simulations are often employed. In this approach, the core of the system—the tetraamminecopper(II) ion—is treated with a more computationally expensive but accurate quantum mechanical method, while the surrounding solvent is treated with a more efficient classical molecular mechanics force field.
These simulations have been used to study the tetraamminecopper(II) ion, often considered as the tetraammineaquacopper(II) ion, [Cu(NH₃)₄(H₂O)]²⁺, in mixed water-ammonia solutions. The simulations reveal that ammonia molecules preferentially solvate the copper(II) ion, confirming the findings from static DFT calculations. The structure of the solvated complex is not static; there is a continuous and dynamic exchange of ligands between the copper's coordination sphere and the bulk solvent. MD simulations can quantify the rates and mechanisms of these ligand exchange reactions, which are fundamental to the complex's reactivity in solution. The simulations show that the complex in an aqueous environment is best described as a dynamic, axially elongated square pyramid, with four equatorial ammonia ligands and a more loosely bound axial water or ammonia molecule.
Theoretical Approaches to Coordination Geometry Prediction and Ligand Field Parameters
The coordination geometry of the tetraamminecopper(II) ion is a direct consequence of the d⁹ electronic configuration of the Cu(II) ion, which makes it susceptible to Jahn-Teller distortion. Theoretical approaches are crucial for predicting and explaining this phenomenon.
In an ideal octahedral field, the d⁹ configuration would have a degenerate ground electronic state (t₂g⁶ eg³). The Jahn-Teller theorem dictates that such a non-linear system will distort to a lower symmetry to remove this degeneracy and achieve a lower energy state. For Cu(II) complexes, this typically results in an elongated octahedral or square pyramidal geometry. In the case of the tetraamminecopper(II) ion in the solid state (as the tetraammineaquacopper(II) cation), this distortion manifests as a tetragonal elongation, with four shorter equatorial Cu-N bonds and one or two longer axial bonds to solvent molecules like water.
DFT calculations are widely used to predict this distorted geometry with high accuracy. These calculations can optimize the molecular structure to find the minimum energy conformation, which for [Cu(NH₃)₄(H₂O)]²⁺ is a square pyramidal geometry. quora.com A survey of crystal structures containing the tetraamminecopper(II) moiety from the Cambridge Crystallographic Data Centre (CCDC) shows a range of Cu-N bond lengths, reflecting the influence of the crystal packing and counter-ions on the precise geometry.
Table 1: Selected Experimental Cu-NH₃ Bond Distances in Tetraamminecopper(II) Complexes
| CCDC Refcode | Average Cu-NH₃ Distance (Å) |
| 1604706 | 1.985 |
| 1595758 | 1.994 |
| 1591920 | 1.997 |
| 1607060 | 2.010 |
| 1727862 | 2.013 |
Data sourced from a 2022 review of the CCDC database. researchgate.net
Ligand Field Theory (LFT) provides a qualitative and quantitative framework for understanding the electronic structure and the resulting geometry. The ammonia ligands are stronger field ligands than water in the spectrochemical series. In the distorted complex, the d-orbitals are split in energy. The unpaired electron in the Cu(II) ion occupies the highest energy d-orbital, which is typically the d(x²-y²) orbital in a square planar or square pyramidal environment. nih.gov Computational methods can calculate ligand field parameters, such as the splitting energy (10Dq), which are crucial for interpreting electronic spectra (d-d transitions) and magnetic properties of the complex.
Applications in Advanced Materials Synthesis
Precursor for Copper Oxide Nanoparticles and Other Copper Nanomaterials
The tetraamminecopper(II) complex is widely employed as a starting material for the production of copper oxide nanoparticles (CuO-NPs) and other copper nanomaterials. lookchem.com161.139.21 The presence of ammonia (B1221849) ligands facilitates specific reaction pathways, making it a valuable precursor in comparison to simple copper salts. For instance, tetraamminecopper(II) sulphate can be used to synthesize CuO-NPs through methods like solid-state thermal decomposition. 161.139.21 Research has demonstrated the synthesis of copper nanoparticles directly from the tetraamminecopper(II) ion, highlighting its potential to replace more expensive materials like silver in certain applications. researchgate.netresearchgate.net
One method involves using the tetraamminecopper(II) ion in a high-concentration synthesis process, which is advantageous for large-scale production. researchgate.netresearchgate.net The morphology and size of the resulting nanoparticles can be controlled by adjusting reaction parameters. For example, the addition of NH3 during the synthesis of copper oxide from NaOH resulted in nanoparticles with a more uniform and smaller size distribution compared to synthesis without ammonia. researchgate.net
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often hazardous solvents. The tetraamminecopper(II) complex is amenable to such approaches, particularly through solid-state reactions.
One prominent solvent-free method is the solid-state thermal decomposition of tetraamminecopper(II) salts. 161.139.21 For example, tetraamminecopper(II) sulphate can be heated to induce decomposition, yielding copper oxide nanoparticles directly without the need for a solvent medium. 161.139.21 This approach is efficient and simplifies the purification of the final product. While research has also explored the combustion of related complexes like tetra(imidazole)copper(II) nitrate (B79036) as a solvent-free route to copper oxide nanoparticles, the principle of using a copper-amine complex as a precursor in a solid-state reaction is well-established. mdpi.comresearchgate.net These methods are advantageous as they can produce well-crystallized nanoparticles, often without requiring further high-temperature calcination. mdpi.com
The thermal decomposition of tetraamminecopper(II) complexes is a versatile method for producing not only simple copper oxides but also mixed-metal oxides and alloys. The decomposition pathway and final products can be precisely controlled by manipulating factors such as temperature, atmosphere, and the specific counter-ion in the complex.
For example, the thermal decomposition of tetraamminecopper(II) nitrate proceeds in stages. oup.com The initial phase involves the loss of two ammonia molecules, followed by the loss of the remaining two, ultimately yielding copper(II) oxide (CuO) as the final residue. oup.com The process involves a complex series of endothermic and exothermic steps, as the decomposition of the resulting copper nitrate can oxidize the liberated ammonia. oup.com
More complex materials can be synthesized using different salts. The temperature-controlled decomposition of tetraamminecopper(II) permanganate (B83412), for instance, results in the formation of amorphous copper manganese oxides. mdpi.comnih.gov The reaction can be carried out in non-aqueous solvents like chloroform (B151607) (CHCl3) or carbon tetrachloride (CCl4) at their respective boiling points (61 °C and 77 °C) to control the reaction rate. mdpi.comnih.govpreprints.org The resulting material's crystallinity and composition are highly dependent on the subsequent heat treatment and processing steps. mdpi.compreprints.org These copper manganese oxides have shown catalytic activity, making this decomposition route a potential method for preparing Hopcalite-like catalysts. mdpi.com
Table 1: Research Findings on Controlled Thermal Decomposition of Tetraamminecopper(II) Complexes
| Precursor Complex | Decomposition Conditions | Key Products | Noteworthy Findings |
| Tetraamminecopper(II) nitrate | Stepwise heating | Copper(II) oxide (CuO) | Decomposition is consistent with the crystal structure, involving sequential loss of ammonia molecules. oup.com |
| Tetraamminecopper(II) permanganate | Reflux in CHCl3 (61°C) or CCl4 (77°C) | Amorphous copper manganese oxide (CMO), Ammonium (B1175870) nitrate | The method allows for low-temperature synthesis of amorphous CMO. mdpi.comnih.gov |
| Tetraamminecopper(II) permanganate | Annealing of the amorphous product at 300-500°C | Crystalline copper manganese oxides (e.g., CuMn2O4+x) | Annealing temperature and removal of ammonium nitrate by-product are crucial for controlling the final crystallite size and phase. mdpi.comnih.govpreprints.org |
| Tetraamminecopper(II) perrhenate | Heating between 285 and 325 °C | Anhydrous copper perrhenate | The decomposition reaction has a determined order of 0.47 and an activation energy of 44.3 kJ/mol. mdpi.compreprints.org |
Integration into Conductive Pastes for Printed Electronics
The advancement of printed and flexible electronics relies on the development of low-cost, highly conductive inks and pastes. binder-itz.devoltera.io Copper is a prime candidate to replace expensive silver, and nanoparticles derived from the tetraamminecopper(II) ion are proving to be effective fillers for these pastes. researchgate.netencyclopedia.pub
A notable application involves the synthesis of copper nanoparticles from the tetraamminecopper(II) ion, which are then formulated into a conductive paste for screen-printing. researchgate.net In one study, a high-concentration (1 M) paste was created by dispersing nonanoic acid-coated copper nanoparticles in terpineol. researchgate.net This paste could be successfully printed onto flexible substrates like polyester (B1180765). researchgate.net After a low-temperature sintering treatment at 120 °C, the printed patterns exhibited an electrical resistivity of approximately 5.8 × 10⁻⁵ Ω·cm. researchgate.net This demonstrates the feasibility of using tetraamminecopper(II)-derived nanoparticles in creating conductive tracks for flexible electronic devices. researchgate.netresearchgate.net The ability to synthesize these nanoparticles with controlled size and modifiable surface polarity makes them highly adaptable for various printing technologies. researchgate.net
Table 2: Properties of Conductive Paste from Tetraamminecopper(II)-Derived Nanoparticles
| Property | Description |
| Nanoparticle Precursor | Tetraamminecopper(II) ion. researchgate.netresearchgate.net |
| Synthesis Method | High-concentration (up to 1 M) chemical reduction. researchgate.netresearchgate.net |
| Nanoparticle Size | Controllable from 12 to 99 nm. researchgate.net |
| Paste Formulation | Nonanoic acid-coated copper nanoparticles dispersed in terpineol. researchgate.net |
| Printing Method | Screen-printing on flexible polyester (PET) substrate. researchgate.net |
| Sintering Conditions | 120 °C. researchgate.net |
| Electrical Resistivity | ~5.8 × 10⁻⁵ Ω·cm. researchgate.net |
Catalytic Applications in Organic Transformations
Oxidation Reactions (e.g., Deoximation of Aldoximes, CO Oxidation)
The tetraamminecopper(II) complex, particularly in the form of its permanganate (B83412) salt, serves as an effective oxidizing agent and catalyst precursor for oxidation reactions.
Deoximation of Aldoximes and Ketoximes: Tetraamminecopper(II) permanganate has been successfully employed for the oxidative deoximation of aldoximes and ketoximes, converting them into their corresponding carbonyl compounds. mdpi.compreprints.org For instance, benzaldehyde (B42025) oxime and acetophenone (B1666503) oxime are deoximated at room temperature with yields of 82% and 81%, respectively, in a 1:1 aqueous acetic acid solution. mdpi.compreprints.org The reaction kinetics show a first-order dependence on both the oxime and the tetraamminecopper(II) permanganate. researchgate.net The proposed mechanism involves a nucleophilic attack by a permanganate-oxygen on the carbon atom of the oxime. researchgate.net
CO Oxidation: While the tetraamminecopper(II) ion itself is not the direct catalyst for CO oxidation, its thermal decomposition, particularly that of tetraamminecopper(II) permanganate, yields highly active copper manganese oxide catalysts. mdpi.compreprints.orgmdpi.com These materials, often with a spinel-like structure (CuₓMn₃₋ₓO₄), are effective in the low-temperature oxidation of carbon monoxide to carbon dioxide. mdpi.commdpi.com The catalytic activity is influenced by the preparation method, including the solvent used for decomposition (e.g., CHCl₃ or CCl₄) and subsequent treatment to remove byproducts like ammonium (B1175870) nitrate (B79036). mdpi.comnih.govresearchgate.net The resulting nanosized, and sometimes amorphous, copper manganese oxides exhibit high surface area and catalytic efficiency. mdpi.comnih.gov
Table 1: Deoximation of Oximes using Tetraamminecopper(II) Permanganate
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde Oxime | Benzaldehyde | 82 mdpi.compreprints.org |
| Acetophenone Oxime | Acetophenone | 81 mdpi.compreprints.org |
Reduction Reactions (e.g., Catalytic Reduction of 4-Nitrophenol)
Tetraamminecopper(II) sulfate (B86663) has been investigated as a catalyst for the reduction of nitrophenols, a model reaction for assessing catalytic activity.
In the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄), tetraamminecopper(II) sulfate catalyzes the reduction of 4-nitrophenol (B140041) to 4-aminophenol. 161.139.21 Studies have shown that tetraamminecopper(II) sulfate exhibits good catalytic performance, achieving a high percentage of conversion. 161.139.21 For example, in one study, it achieved a 90-97.3% conversion in 18-34 minutes. 161.139.21 Similarly, it has been used to catalyze the reduction of 2-methyl-4-nitrophenol (B1582141) to 2-methyl-4-aminophenol, showing a conversion of 50.4%. ijses.comresearchgate.net The catalytic cycle is believed to involve the formation of a complex between the nitrophenolate ion and the copper catalyst, facilitating the hydride transfer from NaBH₄.
Table 2: Catalytic Reduction of Nitrophenols using Tetraamminecopper(II) Sulfate
| Substrate | Product | Conversion (%) |
|---|---|---|
| 4-Nitrophenol | 4-Aminophenol | 90.0-97.3 161.139.21 |
| 2-Methyl-4-nitrophenol | 2-Methyl-4-aminophenol | 50.4 ijses.comresearchgate.net |
Click Chemistry and Cycloaddition Reactions (e.g., Azide-olefin Cycloaddition)
Tetraamminecopper(II) sulfate monohydrate has emerged as an efficient and environmentally friendly catalyst for click chemistry, specifically in cycloaddition reactions.
It demonstrates excellent reactivity in the oxidative cycloaddition of azides with electron-poor olefins, as well as in one-pot, three-component cycloadditions of alkynes with boronic acid and sodium azide. nih.govingentaconnect.com These reactions, catalyzed by as little as 1 mol% of the copper complex, proceed with high yields, short reaction times, and a broad substrate scope. nih.govingentaconnect.com A key advantage of this catalytic system is its ability to function in aqueous media without the need for an external oxidant, presenting a greener alternative to other methods. nih.govingentaconnect.com The reaction leads to the regioselective synthesis of 1,2,3-triazoles. nih.govingentaconnect.comresearchgate.net
Table 3: Tetraamminecopper(II) Sulfate Monohydrate Catalyzed Cycloaddition Reactions
| Reaction Type | Key Features |
|---|---|
| Oxidative Azide-olefin Cycloaddition | High product yield, short reaction time, aqueous solvent, no external oxidant required. nih.govingentaconnect.com |
| Three-component Click Reaction (alkyne, boronic acid, sodium azide) | Mild, green, and rapid; superb yields at room temperature. nih.govingentaconnect.com |
Catalysis in Urea (B33335) Formation
The tetraamminecopper(II) complex plays a crucial role in the catalytic synthesis of urea from ammonium carbamate (B1207046), an intermediate in the industrial production of urea from carbon dioxide and ammonia (B1221849). nih.govresearchgate.netresearchgate.net
The tetraammineaquacopper(II) sulfate complex, [Cu(NH₃)₄(H₂O)]SO₄, has been shown to catalyze the formation of urea from ammonium carbamate in an aqueous solution. nih.govresearchgate.net In a high-pressure reactor at 120 °C, urea yields of up to 18 ± 6% were achieved after 15 hours in the presence of the catalyst, whereas no significant urea formation occurred without it. nih.govresearchgate.net The catalyst can be recovered and reused after the reaction. nih.govresearchgate.net
Investigation of Catalytic Mechanisms and Selectivity
Understanding the mechanistic pathways of tetraamminecopper(II)-catalyzed reactions is essential for optimizing catalyst performance and selectivity.
Urea Formation: Mechanistic studies using density functional theory (DFT) suggest that the [Cu(NH₃)₄]²⁺ complex is the likely effective catalyst structure in urea synthesis from ammonium carbamate. nih.govresearchgate.netresearchgate.net The proposed mechanism involves the coordination of carbamate to the [Cu(NH₃)₄]²⁺ complex as the initial step. nih.govresearchgate.net Carbamic acid is suggested to be a transient intermediate that facilitates the removal of a hydroxyl group, leading to the formation of urea. nih.govresearchgate.net
Selective Catalytic Reduction (SCR) of NOx: In the context of environmental catalysis, the tetraamminecopper(II) ion is a key intermediate in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia over Cu-zeolite catalysts. dtu.dkrsc.org In situ and operando spectroscopic studies, combined with DFT calculations, have helped to elucidate the catalytic cycle. The standard SCR reaction is described as a coupling of the activation of NO by O₂ with the fast SCR reaction, which is enabled by the release of NO₂. dtu.dk The [Cu(NH₃)₄]²⁺ complex is formed within the zeolite pores and is a crucial part of the redox cycle of the copper active sites. dtu.dkrsc.org
Oxidative Deoximation: In the oxidation of oximes by tetraamminecopper(II) permanganate, the low positive value of the polar reaction constant from Pavelich-Taft dual substituent-parameter equation analysis suggests a nucleophilic attack by a permanganate-oxygen on the carbon atom of the oxime as a key step in the mechanism. researchgate.net The reaction rate is influenced by steric hindrance of the alkyl groups on the oxime. mdpi.com
Advanced Applications in Environmental Science and Engineering
Heavy Metal Ion Adsorption and Wastewater Remediation
The discharge of heavy metals into water bodies from industrial activities is a major environmental concern due to their toxicity and persistence. nih.gov The tetraamminecopper(II) complex has been instrumental in the development of modified adsorbents for the effective removal of these toxic metal ions from wastewater.
One notable application involves the use of tetraamminecopper(II) sulfate (B86663) monohydrate as a modifying agent for activated carbon. mdpi.com Research has demonstrated that modifying activated carbon derived from Phragmites australis with the tetraamminecopper(II) complex enhances its capacity to adsorb nickel (Ni(II)) ions from aqueous solutions. nih.govresearchgate.net While the modification process may lead to a decrease in the specific surface area and total pore volume of the activated carbon, it concurrently increases the surface content of oxygen and nitrogen. mdpi.com This enrichment signifies the incorporation of functional groups containing these elements, which play a crucial role in the adsorption process. nih.govresearchgate.net
Studies have shown that the adsorption behavior of both unmodified and tetraamminecopper(II)-modified powdered activated carbon (PAC) aligns with the Langmuir isotherm and pseudo-second-order kinetic models. nih.govresearchgate.net The modified activated carbon, referred to as [Cu(NH₃)₄]-PAC, consistently exhibits a superior adsorption capacity for Ni(II) compared to its unmodified counterpart (PAC). nih.govresearchgate.net For instance, at equilibrium, the adsorption capacity of [Cu(NH₃)₄]-PAC was found to be 41.64 mg/g, whereas that of PAC was 36.26 mg/g, indicating a significant enhancement in Ni(II) removal efficiency due to the modification. mdpi.com
The efficiency of this adsorption process is influenced by several factors, including the initial concentration of the metal ions, contact time, pH, and ionic strength. mdpi.comnih.gov An increase in the initial Ni(II) concentration generally leads to a higher adsorption capacity, up to a certain point where the adsorbent sites become saturated. mdpi.com The process is also pH-dependent, with increased adsorption capacity observed at higher pH values, which reduces the competition from hydrogen ions for active sites. nih.gov
| Adsorbent | Adsorption Capacity (mg/g) | Adsorption Isotherm Model | Kinetic Model |
|---|---|---|---|
| Powdered Activated Carbon (PAC) | 36.26 | Langmuir | Pseudo-second-order |
| [Cu(NH₃)₄]-Modified PAC | 41.64 | Langmuir | Pseudo-second-order |
The enhanced adsorption of heavy metal ions like Ni(II) onto tetraamminecopper(II)-modified adsorbents is governed by a combination of physical and chemical mechanisms. nih.govresearchgate.net These mechanisms work in concert to bind the metal ions to the adsorbent surface.
Surface Complexation: This is a significant mechanism where metal ions form complexes with the functional groups present on the surface of the adsorbent. nih.govresearchgate.net The modification of activated carbon with the tetraamminecopper(II) complex introduces a higher proportion of nitrogen-containing functional groups, such as pyridine (B92270) N and amino N. nih.gov Spectroscopic analysis has shown that after Ni(II) adsorption, the proportion of these nitrogen groups on the adsorbent surface decreases, indicating the formation of chemical bonds between the nickel ions and these nitrogen functional groups. nih.gov Specifically, the substantial decrease in amino nitrogen on [Cu(NH₃)₄]-PAC post-adsorption highlights its critical role in the effective removal of Ni(II). nih.gov
Cation Exchange: This is another crucial process in heavy metal adsorption. nih.govresearchgate.netresearchgate.net In this mechanism, the target metal ions in the solution are exchanged with other cations already present on the surface of the adsorbent. nih.gov Experiments have shown that Ni(II) ions can displace hydrogen atoms from hydroxyl and carboxyl groups on the activated carbon surface. mdpi.comnih.gov Furthermore, other cations such as K⁺, Na⁺, Ca²⁺, and Mg²⁺ on the adsorbent can also be exchanged with the Ni(II) ions from the wastewater. nih.govnih.gov
Electrostatic Interaction: Electrostatic forces also contribute to the adsorption process. nih.govresearchgate.net The surface of the adsorbent can become charged depending on the pH of the solution. At pH values below the point of zero charge (pHpzc), the surface is positively charged, while at pH values above the pHpzc, it is negatively charged. The electrostatic attraction between positively charged metal ions (like Ni²⁺) and a negatively charged adsorbent surface enhances the adsorption capacity. nih.gov Conversely, at low pH, the high concentration of H⁺ ions can lead to electrostatic repulsion with the metal cations, thereby reducing adsorption efficiency. nih.gov
Role in Water Treatment Processes
Beyond heavy metal adsorption, the tetraamminecopper(II) ion and related copper-ammonia complexes have other important roles in water treatment. These complexes can function as effective coagulants, aiding in the removal of other pollutants. prezi.com Specifically, they assist in the precipitation and removal of sulfide (B99878) and phosphate (B84403) ions from water. prezi.com
Interdisciplinary Research and Future Directions
Supramolecular Assembly and Host-Guest Chemistry with Tetraamminecopper(II) Scaffolds
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. dokumen.pubwikipedia.org Within this field, host-guest chemistry involves a larger 'host' molecule encapsulating a smaller 'guest' molecule or ion. wikipedia.org The tetraamminecopper(II) ion can participate in such interactions, acting as a guest within host frameworks or as a component in the self-assembly of larger supramolecular structures.
The formation of the tetraamminecopper(II) complex itself is a prime example of molecular recognition, a key principle in supramolecular chemistry. dokumen.pub The copper(II) ion selectively coordinates with four ammonia (B1221849) ligands, resulting in a thermodynamically stable complex. This stability is crucial for its use in constructing more elaborate assemblies.
A significant area of research involves the encapsulation of copper complexes within the porous structures of zeolites, which act as hosts. nih.govacs.org For instance, studies have been conducted on the immobilization of copper(II)-histidine complexes within the pore system of zeolite Y. nih.gov While not the tetraamminecopper(II) ion itself, this research demonstrates the principle of using the zeolite matrix to influence the coordination and geometry of the guest copper complex. The zeolite framework can actively participate in the coordination, affecting the structure and redox properties of the encapsulated species. nih.gov
The tetraamminecopper(II) complex has been specifically studied within Y-type zeolites, providing spectroscopic evidence for its formation within the zeolite cavities. acs.org The interaction between the complex and the zeolite framework can lead to unique properties and potential applications in catalysis. Research has also explored the use of tetraamminecopper(II) sulfate (B86663) in the synthesis of other copper complexes, which in turn can be used in supramolecular chemistry. ingentaconnect.com
The self-assembly of copper(II) ions with various organic ligands can lead to the formation of diverse supramolecular architectures with varying nuclearities and dimensionalities, from one-dimensional chains to three-dimensional structures. mdpi.com While these examples often involve more complex ligands than ammonia, the underlying principles of self-assembly driven by the coordination preferences of the copper(II) ion are fundamental.
Table 1: Examples of Host-Guest Systems Involving Copper(II) Complexes
| Host | Guest | Key Findings | Reference(s) |
| Zeolite Y | Copper(II)-histidine complexes | The zeolite matrix influences the geometry and redox properties of the guest complex. | nih.gov |
| Y-type Zeolite | Tetraamminecopper(II) | Spectroscopic evidence confirms the formation of the complex within the zeolite. | acs.org |
Ion Exchange Applications in Zeolites for Retarded Nutrient Supply
The ability of the tetraamminecopper(II) ion to participate in ion exchange reactions is being explored for agricultural applications, specifically for the controlled delivery of essential micronutrients to plants. Copper is a vital microelement for plant growth, and its deficiency can impede critical processes like nitrogen uptake. researchgate.net
Research has demonstrated the successful use of tetraamminecopper(II) sulfate for ion exchange with NaA (LTA) type synthesized zeolite. researchgate.net In this process, the positively charged tetraamminecopper(II) ions replace the sodium ions within the zeolite framework. This creates a system for the retarded, or slow, release of copper nutrients. researchgate.netresearchgate.net
The efficiency of this nutrient supply system is based on the gradual release of the copper complex from the zeolite structure into the soil, making it available to plants over a longer period. This method enhances the bioavailability of copper for crops like winter wheat. researchgate.net
Analyses of the ion-exchanged zeolite have been conducted to understand the structural changes and the stability of the incorporated complex. X-ray diffraction studies revealed that a significant portion of the sodium ions in the zeolite were exchanged for tetraamminecopper(II) ions. researchgate.net Derivatograph analyses have also been used to assess the thermal stability of the resulting material. researchgate.netresearchgate.net
Table 2: Analysis of Tetraamminecopper(II) Ion-Exchanged Zeolite
| Analytical Technique | Observation | Implication | Reference(s) |
| X-Ray Diffraction | Significant exchange of sodium ions with tetraamminecopper(II) ions. | Successful incorporation of the copper complex into the zeolite structure. | researchgate.net |
| Derivatography | Assessment of heat stability. | Indicates the robustness of the nutrient-loaded zeolite under varying environmental conditions. | researchgate.netresearchgate.net |
| ICP-MS and Nitrogen Content Analysis | A copper content of 4.98 wt % and a nitrogen content of 3.76 wt % were determined in the treated zeolite. | Quantifies the amount of nutrient complex loaded into the zeolite. | researchgate.net |
This application of host-guest chemistry, where the zeolite acts as a host for the tetraamminecopper(II) guest, showcases a practical approach to improving agricultural efficiency and sustainability.
Integration with Electrochemical Systems and Electron Transfer Studies
The tetraamminecopper(II) ion is an electrochemically active species, and its behavior in electrochemical systems has been a subject of detailed investigation. These studies are crucial for understanding electron transfer processes and for applications in areas such as electrocatalysis and electrochemical sensors. mdpi.comresearchgate.netevitachem.com
The reduction of copper(II) in ammoniacal solutions is a key area of study. It has been shown that while the tetraamminecopper(II) ion is the dominant species in such solutions, the tri-ammine complex is believed to be the most electrochemically active. mdpi.comresearchgate.net The rate of the cathodic reaction is influenced by factors such as pH and the total ammonia concentration. mdpi.com The reduction process is often controlled by mass transfer, specifically the migration of copper(I) ions from the electrode surface. mdpi.com
The tetraamminecopper(II) ion can be utilized in the construction of galvanic cells. tsfx.edu.aumoorparkcollege.edu By setting up a cell with half-reactions involving the formation of the tetraamminecopper(II) cation, it is possible to study the equilibrium of its formation. tsfx.edu.aumoorparkcollege.edu The electromotive force (emf) of such a cell can be measured and used to calculate thermodynamic parameters like the formation constant (Kf) of the complex. moorparkcollege.edu
Electron transfer is a fundamental aspect of the chemistry of the tetraamminecopper(II) ion. Its ability to facilitate electron transfer is a reason for its use as a catalyst in certain reactions. evitachem.comijses.com The study of the kinetics and mechanism of copper(II) reduction provides insights into these electron transfer processes. The rate of reduction has been found to be first-order with respect to the concentration of copper(II) ions and is sensitive to mass transport even at low overpotentials. researchgate.net
Table 3: Electrochemical Properties and Parameters of the Tetraamminecopper(II) System
| Property/Parameter | Description | Significance | Reference(s) |
| Electrochemically Active Species | The tri-ammine copper(II) complex is suggested to be the most electroactive, despite the tetra-ammine complex being dominant. | Understanding the specific species involved in the electron transfer at the electrode surface is crucial for modeling and controlling the electrochemical process. | mdpi.comresearchgate.net |
| Reaction Kinetics | The reduction rate of copper(II) is first-order in copper(II) ion concentration and decreases with increasing ammonia concentration. | Provides a quantitative description of how reaction conditions affect the rate of the electrochemical reaction. | mdpi.comresearchgate.net |
| Formation Constant (Kf) | Can be determined from the electromotive force (emf) of a specifically constructed galvanic cell. | The formation constant is a measure of the stability of the complex ion in solution. | tsfx.edu.aumoorparkcollege.edu |
The study of the tetraamminecopper(II) ion in electrochemical systems not only provides fundamental knowledge about its redox behavior and electron transfer capabilities but also opens up possibilities for its application in various electrochemical technologies.
Q & A
Q. How is tetraamminecopper(II) sulfate synthesized in a laboratory setting?
Methodological Answer: The synthesis involves dissolving copper sulfate in aqueous ammonia. Excess ammonia is added to ensure complete ligand substitution, forming the deep blue [Cu(NH₃)₄]²⁺ complex. The solution is then concentrated and crystallized to obtain tetraamminecopper(II) sulfate. Key steps include maintaining stoichiometric ratios (e.g., 1:4 Cu²⁺:NH₃) and controlling pH to stabilize the complex .
Q. What experimental methods confirm the presence of Cu²⁺ ions via ammonia coordination chemistry?
Methodological Answer: Addition of ammonia to a Cu²⁺ solution produces a blue precipitate of Cu(OH)₂, which dissolves in excess ammonia to form the tetraamminecopper(II) complex. This ligand substitution reaction (Cu²⁺ + 4NH₃ → [Cu(NH₃)₄]²⁺) is monitored by color change (colorless → blue) and validated via UV-Vis spectroscopy at ~600 nm, characteristic of d-d transitions in the complex .
Q. How is the formation constant (Kf) of [Cu(NH₃)₄]²⁺ determined using spectrophotometry?
Methodological Answer: A Beer-Lambert law calibration curve is constructed using solutions of known [Cu(NH₃)₄]²⁺ concentrations. Absorbance measurements at λₘₐₓ (~600 nm) are combined with mass-action expressions involving Ksp (solubility product of Cu(OH)₂) and Kb (base dissociation of NH₃) to calculate Kf. This method minimizes errors from side reactions compared to electrochemical approaches .
Q. What are the IUPAC naming rules and structural features of [Cu(NH₃)₄]²⁺?
Methodological Answer: The IUPAC name is tetraamminecopper(II) ion, indicating four ammonia ligands (tetraammine), a central Cu²⁺ ion, and square planar geometry. The coordination number is 4, confirmed via crystallography and ligand substitution kinetics. SMILES notation: [Cu+2].N.N.N.N .
Advanced Research Questions
Q. How do electrochemical and spectrometric methods compare in determining Kf for [Cu(NH₃)₄]²⁺?
Methodological Answer: Electrochemical methods use Nernst equation-derived cell potentials to estimate Kf but are prone to errors from junction potentials and ion activity assumptions. Spectrophotometry, relying on absorbance-concentration relationships, yields more accurate Kf values (e.g., literature Kf ≈ 1.1 × 10¹³ vs. electrochemical Kf ≈ 5 × 10¹²) due to direct quantification of the complex .
Q. What factors influence the stability of [Cu(NH₃)₄]²⁺ in solution?
Methodological Answer: Stability depends on:
- Ammonia concentration : Excess NH₃ (>0.1 M) suppresses dissociation (Le Chatelier’s principle). At [NH₃] = 3 M, [Cu²⁺] ≈ 10⁻¹⁵ M .
- pH : High pH favors NH₃ (protonation competes with coordination). Optimal stability occurs at pH 9–10.
- Competing ligands : Sulfate or chloride ions may form alternative complexes, requiring buffered conditions .
Q. How should researchers resolve discrepancies in Kf values obtained via different methods?
Methodological Answer: Validate results by cross-referencing with literature (e.g., Kf ≈ 1.1 × 10¹³) and identifying systematic errors. For example, electrochemical methods may underestimate Kf due to non-ideal electrode behavior, while spectrophotometry assumes no interfering chromophores. Replicate experiments under controlled ionic strength and temperature (e.g., 25°C) to improve consistency .
Q. Why is excess ammonia critical in colorimetric analysis of [Cu(NH₃)₄]²⁺?
Methodological Answer: Excess NH₃ ensures Cu²⁺ is fully complexed, making the complex concentration directly proportional to total copper. This simplifies Beer-Lambert law calculations, as the limiting reagent is Cu²⁺, not NH₃. Deviations occur if [NH₃] < 0.05 M, leading to mixed-ligand species (e.g., [Cu(NH₃)₂]²⁺) .
Q. How do researchers calculate free Cu²⁺ concentration in equilibrium with [Cu(NH₃)₄]²⁺?
Methodological Answer: Using the Kf expression:
Rearrange to solve for [Cu²⁺]:
For [NH₃] = 0.1 M and Kf = 1.1 × 10¹³, [Cu²⁺] ≈ 2.3 × 10⁻¹⁴ M. Validated via ICE tables and spectrophotometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
